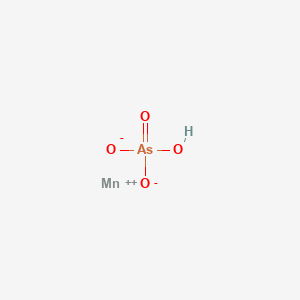
Manganese arsenate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese arsenate is a useful research compound. Its molecular formula is AsHMnO4 and its molecular weight is 194.865 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Remediation
Arsenic Removal from Water
Manganese arsenate plays a crucial role in the removal of arsenic from contaminated water sources. Manganese oxides, including this compound, are effective adsorbents for arsenic species due to their high surface area and reactivity.
Table 1: Comparison of Arsenic Removal Techniques
Case Study: Manganese Oxide-Based Adsorbents
Recent studies have highlighted the use of manganese oxide-based materials for arsenic removal from industrial wastewater. A core/shell structure combining nanoscale zero-valent iron (nZVI) with manganese oxide was shown to enhance arsenic adsorption significantly. This dual approach not only improved removal efficiency but also facilitated the regeneration of the adsorbent material .
Soil Remediation
Stabilization of Arsenic in Contaminated Soils
This compound can stabilize arsenic in soils, reducing its mobility and bioavailability. This stabilization is particularly beneficial in agricultural settings where soil contamination poses risks to crops and human health.
Table 2: Effectiveness of this compound in Soil Remediation
| Soil Condition | As Mobility Reduction (%) | Mechanism | References |
|---|---|---|---|
| Aerobic Conditions | 60-80 | Precipitation as stable minerals | |
| Anaerobic Conditions | 40-50 | Formation of insoluble complexes |
Case Study: Bioremediation Approaches
Research indicates that bioremediation techniques utilizing manganese oxides can effectively reduce arsenic levels in flooded soils. In these studies, the presence of biogenic manganese oxides enhanced the precipitation of arsenic as less toxic forms, thereby mitigating environmental impacts .
Material Science Applications
Synthesis of Advanced Materials
This compound has potential applications in synthesizing advanced materials, including catalysts and sensors. Its unique properties allow for the development of materials that can selectively adsorb or react with specific contaminants.
Table 3: Potential Applications of this compound in Material Science
化学反応の分析
Table 1: Kinetic Parameters for As(III) Oxidation by δ-MnO₂
| Time Period (s) | Rate Constant (k, s⁻¹) | R² |
|---|---|---|
| 1–30 | 4.7 × 10⁻³ | 0.91 |
| 135–300 | 4.9 × 10⁻⁴ | 0.74 |
-
The reaction exhibits biphasic kinetics : rapid initial As(III) depletion (0.02 h⁻¹) slows due to Mn²⁺ adsorption and surface passivation .
-
Solubility : The solubility product (Ksp) of MnHAsO₄·H₂O is pH-dependent, with precipitation favored at pH 5–7 .
Adsorption and Surface Complexation
As(V) and Mn²⁺ adsorb on birnessite during and after oxidation:
-
As(V) forms bidentate binuclear complexes on MnO₂ edge sites (Mn–As distance = 3.22 Å) .
-
Mn²⁺ occupies vacancy sites, inhibiting further As(III) oxidation and promoting passivation .
Table 2: EXAFS-Derived Coordination Environment
| Element | Coordination Shell | Distance (Å) | CN |
|---|---|---|---|
| As(V) | 2 Mn | 3.22 | 1.9 |
| Mn(II) | 6 O | 2.17 | 5.8 |
Environmental Implications
-
Arsenic Detoxification : Conversion of mobile As(III) to less toxic As(V) reduces groundwater contamination risks .
-
Passivation Effects : Mn²⁺ and As(V) adsorption on Mn oxides limits long-term reactivity, necessitating periodic regeneration in water treatment systems .
Key Research Findings
-
Poorly crystalline Mn oxides (e.g., δ-MnO₂) exhibit higher As(III) oxidation rates than well-crystallized phases .
-
Mn²⁺ conproportionation with Mn(IV) generates Mn(III) intermediates, altering reaction pathways .
-
Co-occurring ions (e.g., carbonate) inhibit Mn²⁺ oxidation, stabilizing dissolved arsenic .
This synthesis of reaction mechanisms, kinetics, and environmental behavior underscores manganese arsenate’s dual role as a contaminant sink and a catalyst in redox cycling. Future research should address scalability in remediation technologies and long-term stability of arsenic sequestration.
特性
CAS番号 |
7784-38-5 |
|---|---|
分子式 |
AsHMnO4 |
分子量 |
194.865 g/mol |
IUPAC名 |
hydrogen arsorate;manganese(2+) |
InChI |
InChI=1S/AsH3O4.Mn/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+2/p-2 |
InChIキー |
UGYZDRNYHSBEDB-UHFFFAOYSA-L |
SMILES |
O[As](=O)([O-])[O-].[Mn+2] |
正規SMILES |
O[As](=O)([O-])[O-].[Mn+2] |
Key on ui other cas no. |
7784-38-5 |
ピクトグラム |
Health Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















